REACTION_SMILES
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[BH4-:13].[CH3:15][OH:16].[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6](-[c:8]2[s:9][cH:10][cH:11][cH:12]2)[s:7]1.[Na+:14]>>[CH2:1]([OH:2])[c:3]1[cH:4][cH:5][c:6](-[c:8]2[s:9][cH:10][cH:11][cH:12]2)[s:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(-c2cccs2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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OCc1ccc(-c2cccs2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |